CDAP

Catalog No.
S633542
CAS No.
59016-56-7
M.F
C8H10BF4N3
M. Wt
234.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CDAP

CAS Number

59016-56-7

Product Name

CDAP

IUPAC Name

4-(dimethylamino)pyridin-1-ium-1-carbonitrile tetrafluoroborate

Molecular Formula

C8H10BF4N3

Molecular Weight

234.99 g/mol

InChI

InChI=1S/C8H10N3.BF4/c1-10(2)8-3-5-11(7-9)6-4-8;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1

InChI Key

MBLVMDCQDCVKNE-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-cyano-4-dimethylaminopyridinium, 1-cyano-4-dimethylaminopyridinium tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N

The exact mass of the compound 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

CDAP (1-Cyano-4-dimethylaminopyridinium tetrafluoroborate, CAS 59016-56-7) is a highly efficient, water-soluble cyanylating reagent primarily procured for the activation of soluble polysaccharides and the synthesis of protein-polysaccharide conjugate vaccines [1]. In industrial bioprocessing and scale-up, CDAP is prioritized over traditional cyanylating agents because it allows for direct protein conjugation without the need for intermediate isolation [2]. Furthermore, it operates under milder aqueous conditions, preserving the structural integrity of complex carbohydrates while significantly improving the environmental health and safety (EHS) profile of the manufacturing workflow [3].

Substituting CDAP with the traditional baseline reagent, Cyanogen Bromide (CNBr), introduces severe process and safety bottlenecks that disrupt manufacturing [1]. CNBr is highly toxic, volatile, and requires strongly basic conditions (pH 10.0-12.0) to make hydroxyls sufficiently nucleophilic, which routinely degrades alkaline-sensitive polysaccharide epitopes [2]. Furthermore, CNBr activation yields are notoriously low (often 0.5-2%), and the workflow necessitates a multi-day process to isolate derivatized intermediates before conjugation can occur[3]. By contrast, CDAP eliminates these bottlenecks by enabling single-day, direct conjugation at mildly basic pH (7.0-9.0) with significantly higher coupling efficiencies and reduced toxicity [2].

Activation pH and Polysaccharide Epitope Integrity

CDAP enables the cyanylation of polysaccharides at mildly basic to near-neutral conditions (pH 7.0-9.0), whereas CNBr requires highly alkaline environments (pH 10.0-12.0) [1]. This 2-to-3 unit reduction in operational pH prevents the base-catalyzed hydrolysis and degradation of pH-sensitive carbohydrate epitopes [2].

Evidence DimensionRequired Activation pH
Target Compound DataCDAP: pH 7.0-9.0
Comparator Or BaselineCNBr: pH 10.0-12.0
Quantified DifferenceCDAP operates at a 2-3 unit lower pH, preventing alkaline degradation
ConditionsAqueous polysaccharide activation

Preserving the structural integrity of polysaccharides during activation directly correlates with higher immunogenicity and functional protection in downstream conjugate vaccines.

Conjugation Workflow and Process Time

Unlike CNBr or reductive amination, which require multi-day processes to isolate a derivatized polysaccharide intermediate or perform long reduction steps, CDAP allows for the direct conjugation of proteins to activated polysaccharides [1]. The entire CDAP activation and conjugation process can be completed in a single day, with the activation step taking as little as 2.5 to 15 minutes depending on temperature [2].

Evidence DimensionTotal Process Time
Target Compound DataCDAP: Single-day process (direct conjugation)
Comparator Or BaselineCNBr / Reductive Amination: Multi-day process (intermediate isolation required)
Quantified DifferenceCDAP eliminates intermediate isolation, reducing workflow from days to hours
ConditionsProtein-polysaccharide conjugate synthesis

Reducing process time from days to hours drastically cuts labor costs, minimizes contamination risks, and increases facility throughput for vaccine manufacturers.

Activation Yield and Coupling Efficiency

Traditional CNBr activation is highly inefficient, typically yielding only 0.5-2% activation and requiring massive excesses of toxic reagent[1]. In contrast, optimized CDAP protocols demonstrate vastly superior coupling efficiencies, achieving up to 76% conjugation (e.g., TNP-BSA to dextran at pH 8) [2].

Evidence DimensionActivation Yield / Coupling Efficiency
Target Compound DataCDAP: High efficiency (up to 76% in optimized dextran models)
Comparator Or BaselineCNBr: 0.5-2% activation yield
Quantified DifferenceCDAP achieves orders-of-magnitude higher yields than the CNBr baseline
ConditionsConjugation of carrier proteins to model polysaccharides

Higher yields mean less wasted active pharmaceutical ingredients (expensive carrier proteins and purified polysaccharides), fundamentally improving the unit economics of production.

Toxicity and EHS Compliance

CNBr is a highly toxic, volatile hazard that demands strict fume hood containment and specialized disposal protocols [1]. CDAP is supplied as a stable, crystalline solid that is significantly less toxic and easier to handle in bulk quantities, mitigating the severe health risks associated with cyanotransfer procedures [2].

Evidence DimensionHandling Safety and Toxicity
Target Compound DataCDAP: Stable crystalline solid, low toxicity
Comparator Or BaselineCNBr: Highly toxic, volatile, requires strict containment
Quantified DifferenceCDAP removes the need for volatile toxic gas containment
ConditionsBulk reagent handling and scale-up

Procuring CDAP lowers environmental health and safety (EHS) compliance costs and reduces the risk of hazardous exposure during large-scale manufacturing.

Commercial Conjugate Vaccine Manufacturing

CDAP is the optimal choice for the direct conjugation of bacterial capsular polysaccharides (e.g., Streptococcus pneumoniae, Haemophilus influenzae type b) to carrier proteins (like CRM197) without intermediate isolation, directly leveraging its high yield and single-day workflow [1].

Bioconjugation of pH-Sensitive Biomolecules

CDAP is selected for the activation of alkaline-sensitive polysaccharides where traditional CNBr would cause degradation of critical epitopes due to its extreme high pH requirements [2].

Immunosensor and Diagnostic Device Development

CDAP is utilized for the activation of cellulose dialysis membranes or polysaccharide resins to enable the stable, efficient attachment of capture antibodies or antigens in diagnostic assays [3].

Targeted Drug Delivery Systems

CDAP is the preferred reagent for synthesizing functionalized polysaccharides with spacers (e.g., diamines or dihydrazides) for the subsequent attachment of therapeutics, enabled by its versatile aqueous chemistry [1].

Hydrogen Bond Acceptor Count

7

Exact Mass

235.0903901 Da

Monoisotopic Mass

235.0903901 Da

Heavy Atom Count

16

UNII

P4W72066JT

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59016-56-7

Wikipedia

1- cyano-4-(dimethylamino)pyridinium tetrafluoroborate

Dates

Last modified: 08-15-2023

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